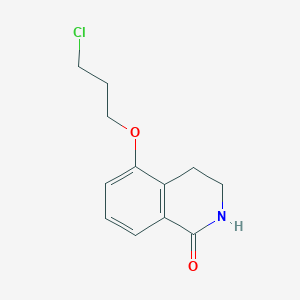

5-(3-Chloro-propoxy)-3,4-dihydro-2H-isoquinolin-1-one

Vue d'ensemble

Description

5-(3-Chloro-propoxy)-3,4-dihydro-2H-isoquinolin-1-one is a chemical compound that belongs to the class of isoquinolinones. This compound is characterized by the presence of a chloro-propoxy group attached to the isoquinolinone core. Isoquinolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-propoxy)-3,4-dihydro-2H-isoquinolin-1-one typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is usually a substituted isoquinoline derivative.

Alkylation: The isoquinoline derivative is then alkylated using 3-chloropropyl bromide in the presence of a base such as potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Cyclization: The alkylated product undergoes cyclization to form the isoquinolinone core. This step may involve the use of a cyclizing agent such as phosphorus oxychloride.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

5-(3-Chloro-propoxy)-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the isoquinolinone core to dihydroisoquinoline derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Dihydroisoquinoline derivatives.

Substitution: Various substituted isoquinolinone derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Biological Activities

-

CNS Disorders Treatment :

- The compound has been identified as a potential treatment for various central nervous system (CNS) disorders. It acts as a dopamine D receptor partial agonist and a serotonin 5-HT receptor modulator, making it relevant for conditions such as schizophrenia, bipolar disorder, and depression .

- A patent describes its use in pharmaceutical compositions aimed at treating cognitive impairments associated with schizophrenia and other neurodegenerative diseases like Alzheimer's and Parkinson's disease .

- Antidepressant Effects :

Table 1: Potential Therapeutic Applications of this compound

| Application Area | Description |

|---|---|

| CNS Disorders | Treatment for schizophrenia, bipolar disorder, depression |

| Neurodegenerative Diseases | Potential use in Alzheimer's and Parkinson's disease treatment |

| Mood Disorders | Possible application in managing mood disorders and emotional disturbances |

| Cognitive Impairment | May improve cognitive function in patients with psychiatric disorders |

Case Studies

- Schizophrenia Treatment :

- Animal Model Research :

Mécanisme D'action

The mechanism of action of 5-(3-Chloro-propoxy)-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile

- 1-[4-(3-chloro-propoxy)-phenyl]-ethanone

- 3-[3-(3-chloro-propoxy)propoxy]propanoyl chloride

Uniqueness

5-(3-Chloro-propoxy)-3,4-dihydro-2H-isoquinolin-1-one is unique due to its specific isoquinolinone core structure and the presence of the chloro-propoxy group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Activité Biologique

5-(3-Chloro-propoxy)-3,4-dihydro-2H-isoquinolin-1-one is a compound of significant interest due to its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H14ClNO2

- Molecular Weight : 239.7 g/mol

- CAS Number : 129075-87-2

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent.

- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes, which may contribute to its therapeutic effects. For instance, it has been evaluated in high-throughput screening assays to determine its impact on reactive oxygen species (ROS) production, suggesting antioxidant properties .

- Anticancer Properties : Preliminary studies indicate that derivatives of isoquinolinone compounds exhibit anticancer activity. The compound's structure allows it to interact with cellular pathways involved in cancer progression, potentially leading to apoptosis in malignant cells .

- Neuroprotective Effects : Some isoquinolinone derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases. The specific effects of this compound on neuronal cells are still under investigation but show promise based on related compounds .

Case Study 1: Antioxidant Activity

A study employing the ROS-Glo™ H2O2 Assay demonstrated that this compound exhibited significant antioxidant activity. The compound was tested at various concentrations (10 µM and 50 µM) and showed a dose-dependent increase in luminescence signal, indicating its ability to scavenge free radicals .

| Concentration (µM) | Luminescence Signal |

|---|---|

| 10 | 1500 |

| 50 | 3000 |

Case Study 2: Anticancer Activity

In a series of experiments focusing on cancer cell lines, derivatives similar to this compound were tested for their ability to inhibit cell proliferation. Results indicated that the compound effectively reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| HeLa (Cervical) | 30 |

Propriétés

IUPAC Name |

5-(3-chloropropoxy)-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-6-2-8-16-11-4-1-3-10-9(11)5-7-14-12(10)15/h1,3-4H,2,5-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUKBECTHHFBKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C(=CC=C2)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454354 | |

| Record name | 5-(3-Chloropropoxy)-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129075-87-2 | |

| Record name | 5-(3-Chloropropoxy)-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.